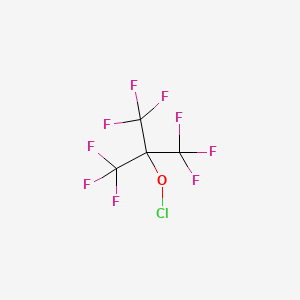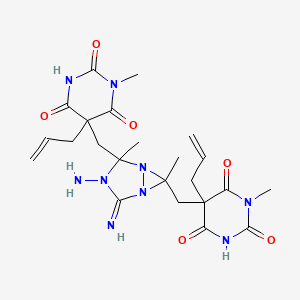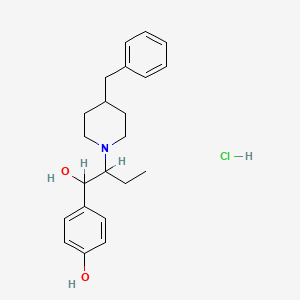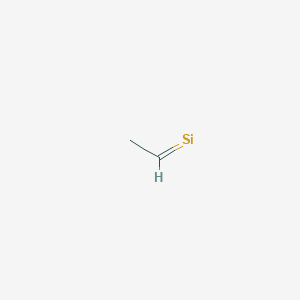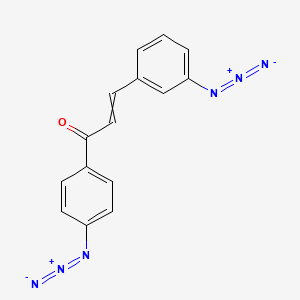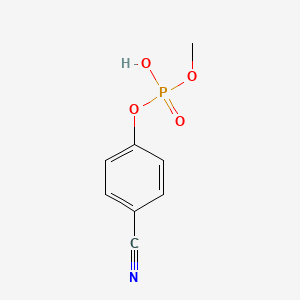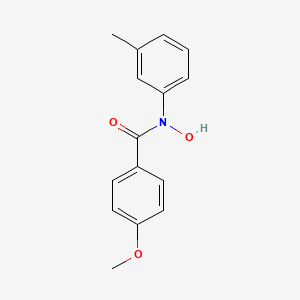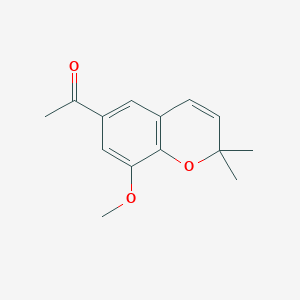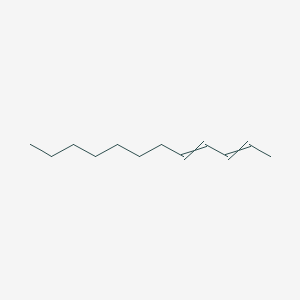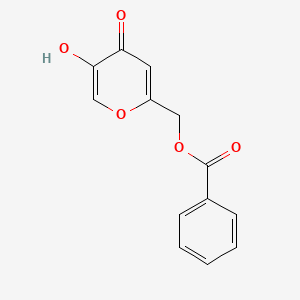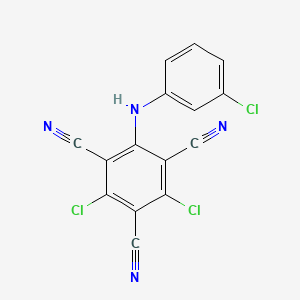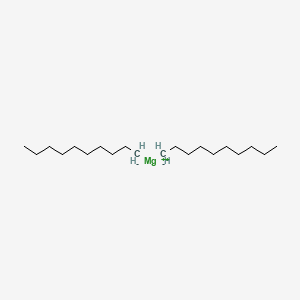
magnesium;decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium decane is a compound formed by the combination of magnesium and decane. Magnesium is a light, silvery-white metal that is highly reactive, especially at high temperatures. Decane is a hydrocarbon with the chemical formula C10H22, commonly found in fuels and solvents. The combination of magnesium and decane results in a compound that has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium decane can be synthesized through various methods, including the reaction of magnesium with decane under controlled conditions. One common method involves the use of magnesium powder and decane in a solvent, with the reaction being facilitated by heat and a catalyst. The reaction typically takes place at elevated temperatures to ensure complete interaction between the magnesium and decane molecules.
Industrial Production Methods
In industrial settings, magnesium decane is produced using large-scale reactors where magnesium and decane are combined under controlled conditions. The process involves the careful monitoring of temperature, pressure, and reaction time to ensure the desired product is obtained. The use of catalysts and solvents can enhance the efficiency of the reaction and improve the yield of magnesium decane.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium decane undergoes various chemical reactions, including:
Oxidation: Magnesium decane can react with oxygen to form magnesium oxide and decane derivatives.
Reduction: The compound can be reduced under specific conditions to yield magnesium and decane.
Substitution: Magnesium decane can participate in substitution reactions where one or more hydrogen atoms in decane are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of magnesium decane include oxygen, hydrogen, and various catalysts. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of magnesium decane include magnesium oxide, decane derivatives, and substituted decane compounds. These products have various applications in different fields, including chemistry and industry.
Applications De Recherche Scientifique
Magnesium decane has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical reactions.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Utilized in the production of fuels, solvents, and other industrial products.
Mécanisme D'action
The mechanism of action of magnesium decane involves its interaction with various molecular targets and pathways. Magnesium ions play a crucial role in many biochemical processes, including enzyme activation and stabilization of cellular structures. Decane, as a hydrocarbon, can interact with lipid membranes and affect their properties. The combination of magnesium and decane results in a compound that can influence multiple pathways and targets in biological systems.
Comparaison Avec Des Composés Similaires
Magnesium decane can be compared with other similar compounds, such as:
Magnesium oxide: A compound formed by the reaction of magnesium with oxygen, used in various industrial and medical applications.
Magnesium sulfate: A compound used in medicine and industry, known for its therapeutic properties.
Decane derivatives: Compounds formed by the substitution of hydrogen atoms in decane with other atoms or groups, used in various chemical and industrial processes.
Magnesium decane is unique due to its combination of magnesium and decane, resulting in properties and applications that differ from those of its individual components and other similar compounds.
Propriétés
Numéro CAS |
31500-43-3 |
|---|---|
Formule moléculaire |
C20H42Mg |
Poids moléculaire |
306.9 g/mol |
Nom IUPAC |
magnesium;decane |
InChI |
InChI=1S/2C10H21.Mg/c2*1-3-5-7-9-10-8-6-4-2;/h2*1,3-10H2,2H3;/q2*-1;+2 |
Clé InChI |
CLEQRZWWQRLJAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[CH2-].CCCCCCCCC[CH2-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


